N-allyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
CAS No.:
Cat. No.: VC20041779
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO4 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | N-prop-2-enyl-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C20H21NO4/c1-5-8-21-19(22)7-6-14-12(3)16-9-15-11(2)13(4)24-17(15)10-18(16)25-20(14)23/h5,9-10H,1,6-8H2,2-4H3,(H,21,22) |
| Standard InChI Key | KHXBOPSAKYSWJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC=C)C)C |
Introduction
N-allyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that belongs to the class of furochromenes. It is characterized by its unique structural features, which include an allyl side chain, a propanamide functional group, and a furochromenyl moiety. The molecular weight of this compound is approximately 325.4 g/mol, reflecting its complex molecular structure.
Structural Overview
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Molecular Formula: Not explicitly provided in the available sources, but it is known to have a molecular weight of approximately 325.4 g/mol.
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Key Components: Allyl side chain, propanamide functional group, and a furochromenyl moiety.
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Classification: Furochromenyl derivative.
Synthesis
The synthesis of N-allyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves multi-step organic reactions. These reactions typically require specific reagents and controlled conditions to ensure high yields and purity. The starting materials are often readily available, and the synthesis process involves several key steps that are common in organic chemistry, such as condensation and substitution reactions.
Biological Activities and Potential Applications
Compounds with similar furochromenyl structures are often associated with significant biological activities, including:
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Anti-inflammatory Properties: These compounds can interact with various biological targets to reduce inflammation.
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Anti-cancer Properties: They have shown potential in inhibiting cancer cell growth.
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Antioxidant Properties: Capable of neutralizing free radicals, which can help protect cells from damage.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| N-allyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide | Allyl side chain, propanamide group, furochromenyl moiety | Potential anti-inflammatory, anti-cancer, and antioxidant activities |
| 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid | Lacks allyl group | Focused on anti-inflammatory activity |
| N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide | Cyclopentyl substitution | Potentially different pharmacokinetics |
Chemical Reactivity and Stability
The chemical reactivity of N-allyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be attributed to the presence of multiple functional groups. Key reactions include:
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Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions.
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Hydrolysis: The propanamide group can undergo hydrolysis under acidic or basic conditions.
These reactions typically require specific conditions regarding temperature and pH to optimize yields and purity.
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